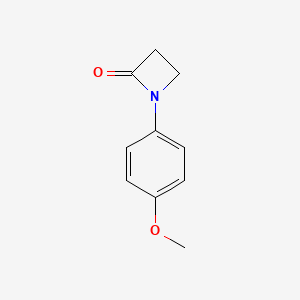

1-(4-Methoxyphenyl)azetidin-2-one

Description

Properties

CAS No. |

7661-29-2 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.2 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C10H11NO2/c1-13-9-4-2-8(3-5-9)11-7-6-10(11)12/h2-5H,6-7H2,1H3 |

InChI Key |

BZCGGFDWIVOBGA-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2CCC2=O |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCC2=O |

Origin of Product |

United States |

Preparation Methods

Table 1: Comparative Analysis of Synthesis Methods for this compound

Analytical and Structural Characterization

Structural elucidation of this compound derivatives relied on multidisciplinary techniques:

- NMR Spectroscopy : Coupling constants (J = 4–5 Hz) between H-3 and H-4 confirmed cis stereochemistry.

- IR Spectroscopy : Lactam carbonyl stretches (1,720–1,760 cm⁻¹) and C–N vibrations (1,240 cm⁻¹) validated ring formation.

- X-ray Crystallography : Intramolecular C–H⋯O interactions between the lactam ketone and methoxyphenyl groups were observed, stabilizing the cis configuration.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the lactam ring to an amine.

Common Reagents and Conditions:

Oxidation: Ceric ammonium nitrate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted azetidinones.

Scientific Research Applications

The compound 3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one, a synthetic compound with a molecular weight of 286.34 g/mol, is intended for research purposes only and not for human or veterinary therapeutic applications. It features an azetidine ring, a four-membered saturated heterocyclic structure, with benzylamino and para-methoxyphenyl groups. Its unique structure allows for various chemical interactions, making it of interest in medicinal chemistry and pharmaceutical research.

Reactivity

The reactivity of 3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one is attributed to its functional groups, which allows it to undergo N-alkylation, acylation, ring-opening, and condensation reactions. These reactions are crucial for developing derivatives with improved pharmacological properties.

Synthesis

The synthesis of 3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one can be achieved through Staudinger ketene-imine cycloaddition, Lewis acid-catalyzed reactions, and ring-closing methods.

Potential Applications

3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one has potential applications in:

- Medicinal Chemistry: As a scaffold for drug design

- Pharmaceutical Research: In the synthesis of bioactive molecules

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)azetidin-2-one involves its interaction with biological targets such as enzymes. The lactam ring can inhibit transpeptidase enzymes, similar to β-lactam antibiotics, thereby disrupting bacterial cell wall synthesis. Additionally, its interaction with tubulin has been studied for its potential antimitotic effects .

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Flexibility : The 4-methoxyphenyl group enhances the stability of β-lactams during cyclocondensation reactions, enabling high yields (e.g., 88% for 3a ) compared to analogs with electron-deficient aryl groups .

Crystallographic Insights: Intramolecular C–H···O hydrogen bonding in 1-(4-MeOPh)-4-(4-NO₂Ph)-3-phenoxyazetidin-2-one stabilizes its crystal lattice, influencing solubility and bioavailability .

Structure-Activity Relationships (SAR): Trans vs. Cis Isomers: The trans configuration in 1T confers superior anticancer activity compared to 1C, likely due to improved target binding . Electron-Donating Groups: Methoxy and phenoxy substituents enhance antimicrobial activity by modulating electron density and lipophilicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Methoxyphenyl)azetidin-2-one and its derivatives?

- Methodological Answer: A widely used method involves cyclocondensation of carboxylic acids and imines via diphosphorus tetraoxide (P₂O₄). For example, 1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one was synthesized by reacting 4-methoxyphenyl-substituted precursors under optimized conditions, yielding products with high regioselectivity (88% yield). Characterization via melting point analysis and comparison to literature data ensures structural fidelity . Alternative routes include gold-catalyzed alkynylation of β-lactam precursors, as demonstrated in the synthesis of 4-(hept-1-yn-1-yl)-1-(4-methoxyphenyl)azetidin-2-one (75% yield) .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer: Key techniques include:

- Melting Point Analysis: Compare observed values to literature data (e.g., 188–189°C for 1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one) .

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and β-lactam ring integrity. For example, carbonyl resonances near 1761 cm⁻¹ in IR spectra validate the azetidinone ring .

- X-ray Crystallography: Resolve ambiguities in stereochemistry, as seen in monoclinic crystal structures (space group P2₁/n) with lattice parameters a = 6.0863 Å, b = 20.0855 Å .

Advanced Research Questions

Q. How can reaction conditions be optimized for cyclocondensation in azetidin-2-one synthesis?

- Methodological Answer: Optimize temperature, solvent polarity, and stoichiometry. For example, using anhydrous dichloromethane and slow addition of P₂O₄ minimizes side reactions. Reaction monitoring via TLC (cyclohexane/EtOAc 50% eluent) ensures intermediate stability . Adjusting imine electron-withdrawing groups (e.g., 4-ClC₆H₄) enhances cyclization efficiency .

Q. What challenges arise in the crystallographic analysis of azetidin-2-one derivatives, and how can SHELX programs address them?

- Methodological Answer: Challenges include twinning, low-resolution data, and anisotropic displacement. SHELXL refines high-resolution structures using least-squares minimization, while SHELXD resolves phase problems via dual-space recycling. For example, the structure of 3-(4-Chlorophenoxy)-1-(4-methoxyphenyl)-4-(4-nitrophenyl)azetidin-2-one was solved with Rint = 0.041 using SHELXTL .

Q. How does the methoxy group influence azetidinone reactivity in ring-opening or functionalization reactions?

- Methodological Answer: The 4-methoxy group acts as an electron donor, stabilizing intermediates during nucleophilic attacks. For instance, treatment of this compound with cerium(IV) ammonium nitrate (CAN) unexpectedly yields N-substituted products (e.g., tetrazolylmethyl derivatives) instead of N-deprotected analogs. This anomaly is attributed to methoxy-directed stabilization of radical intermediates .

Q. How can contradictions in spectroscopic data be resolved when unexpected products form?

- Methodological Answer: Combine multiple analytical tools:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas of unexpected products (e.g., m/z 271.35 for alkynyl-azetidinones) .

- DEPT-135 NMR: Differentiate CH₂ and CH₃ groups in complex mixtures.

- Mechanistic Probes: Use radical scavengers (e.g., TEMPO) to identify pathways, as demonstrated in CAN-mediated reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.